Irbesartan-13C,d4
Description
Overview of Deuterium (B1214612) and Carbon-13 Labeling
Deuterium (²H) and Carbon-13 (¹³C) are two of the most commonly used stable isotopes in pharmaceutical research. musechem.comsymeres.com Deuterium, a stable isotope of hydrogen, is often used to study metabolic pathways and can improve the pharmacokinetic properties of drugs. musechem.comsymeres.com Carbon-13, a stable isotope of carbon, is invaluable for elucidating molecular structures using Nuclear Magnetic Resonance (NMR) spectroscopy and for tracking the flow of carbon atoms through metabolic pathways. musechem.comnih.gov The choice between deuterium and carbon-13 labeling depends on the specific research question and the analytical method being employed. ontosight.aicreative-proteomics.com
Overview of Deuterium and Carbon-13 Labeling
Isotopic Purity and Enrichment Considerations
Isotopic purity and enrichment are critical parameters in stable isotope labeling. chempep.com Isotopic enrichment refers to the percentage of a specific isotope at a particular atomic position within a molecule. isotope.com High isotopic enrichment, often greater than 98%, is desirable to ensure that the signal from the labeled compound is strong and easily distinguishable from the natural abundance of the isotope. lucerna-chem.ch Isotopic purity, on the other hand, refers to the proportion of molecules that contain the desired isotopic label. researchgate.net Ensuring high isotopic purity is essential for accurate quantification and to avoid interference from unlabeled or partially labeled species. chempep.comresearchgate.net
Properties
Molecular Formula |
C2413CH24D4N6O |
|---|---|
Molecular Weight |
433.55 |
Origin of Product |
United States |
Synthetic Strategies and Isotopic Characterization of Irbesartan 13c,d4
Precursor Synthesis and Chemical Derivatization Routes for Irbesartan (B333) Analogs
The synthesis of unlabeled Irbesartan (2-butyl-3-({4-[2-(2H-1,2,3,4-tetrazol-5-yl)phenyl]phenyl}methyl)-1,3-diazaspiro[4.4]non-1-en-4-one) involves several key steps and the preparation of specific precursors. Various synthetic routes have been reported in the literature and patent landscape. google.comepo.orgmdpi.comgoogle.comgoogleapis.comwdh.ac.idgoogle.comacgpubs.orggoogle.comgoogle.comresearchgate.net
One common approach involves the formation of the spirocyclic core structure, 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one, and coupling it with a biphenyl (B1667301) derivative containing a tetrazole or a group that can be converted to a tetrazole. google.comepo.orgmdpi.comgoogle.comgoogleapis.comwdh.ac.idacgpubs.orggoogle.comgoogle.com For instance, a route may involve reacting a spiro compound with a 4'-(halomethyl)biphenyl-2-carbonitrile, followed by the formation of the tetrazole ring from the nitrile group. googleapis.comgoogle.comgoogle.com Another strategy utilizes a Suzuki coupling reaction between a 2-(5-tetrazoyl)phenylboronic acid derivative and a 3-(haloaryl)-1,3-diazaspiro[4.4]non-1-ene-4-one. google.comepo.orggoogle.com
Chemical derivatization routes for Irbesartan analogs often involve modifications to the core structure or the attached functional groups. These modifications can be part of the synthetic strategy to introduce specific labels or to create related compounds for structure-activity relationship studies or impurity profiling. researchgate.net
Site-Specific Isotopic Labeling Methodologies for Irbesartan-13C,d4
Site-specific isotopic labeling requires the introduction of deuterium (B1214612) and carbon-13 atoms at defined positions within the Irbesartan molecule. This is typically achieved by using isotopically enriched starting materials or reagents at specific steps in the synthesis.
Deuterium Incorporation Strategies (d4-labeling)
Deuterium labeling involves replacing hydrogen atoms with deuterium atoms at specific locations. Strategies for deuterium incorporation can include reactions performed in deuterated solvents or using deuterated reagents. For example, hydrogen-deuterium exchange reactions can be employed under appropriate catalytic conditions. nih.govosti.gov
Irbesartan-d4 (B602480), an analog with four deuterium atoms, exists medchemexpress.eumedchemexpress.commedchemexpress.commedchemexpress.comcaymanchem.com. One reported structure for Irbesartan-d4 indicates the deuterium atoms are located on the methylene (B1212753) group connecting the spirocycle to the biphenyl ring and on the biphenyl ring itself. caymanchem.com The formal name provided for Irbesartan-d4 is 3-((2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl-2,3,5,6-d4)methyl)-2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one, explicitly showing four deuterium atoms on the biphenyl ring. caymanchem.com
Carbon-13 Incorporation Strategies (13C-labeling)
Carbon-13 labeling involves incorporating the stable isotope ¹³C into the carbon skeleton of the molecule. This is achieved by synthesizing the target molecule using starting materials or intermediates that are enriched with ¹³C at specific carbon positions. nih.govnih.gov The position of the ¹³C label in this compound is not explicitly detailed in the public search results, although its molecular formula is given as C₂₄¹³CH₂₄D₄N₆O, indicating the presence of one ¹³C atom. simsonpharma.combdg.co.nz The synthesis would require a precursor molecule with a ¹³C atom at the desired position, which is then carried through the synthetic route to form the final labeled Irbesartan.
Challenges and Innovations in Dual Isotopic Labeling
Synthesizing compounds with dual isotopic labels, such as this compound, presents additional challenges compared to single-isotope labeling. These challenges include the need for synthetic routes that allow for the introduction of both isotopes at specific sites, potentially at different stages of the synthesis. Optimizing reaction conditions to achieve high yields and isotopic purity for both labels simultaneously can be complex. musechem.com The cost of isotopically enriched starting materials also contributes to the complexity and expense of producing dual-labeled compounds.
Innovations in isotopic labeling aim to address these challenges through the development of more efficient and selective labeling reactions, including late-stage functionalization and photocatalytic methods. musechem.comnih.govosti.gov These advancements can potentially simplify synthetic routes and improve the accessibility of complex labeled molecules.
Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment of this compound
Spectroscopic and chromatographic techniques are crucial for confirming the structure and isotopic enrichment of this compound, as well as for assessing its purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Labeling Confirmation (e.g., 1H, 13C, 2H NMR)
NMR spectroscopy is a powerful tool for structural elucidation and is essential for confirming the successful incorporation of stable isotopes. medchemexpress.cnnih.govbdg.co.nzpsu.eduox.ac.uk
¹H NMR can be used to identify the positions where hydrogen atoms have been replaced by deuterium. The signal for a proton attached to a carbon that is also bonded to deuterium will be affected, and the integral for the deuterated position will be reduced or absent.
¹³C NMR is particularly useful for confirming the position of a ¹³C label. While natural abundance ¹³C NMR provides signals for all carbon atoms, the signal for a carbon that has been specifically enriched with ¹³C will be significantly more intense. ox.ac.ukresearchgate.net
²H NMR (Deuterium NMR) directly detects deuterium atoms. This provides clear signals for the positions where deuterium has been incorporated, allowing for confirmation of the d4-labeling pattern. psu.edu
Analysis of the chemical shifts, splitting patterns, and signal intensities in ¹H, ¹³C, and ²H NMR spectra provides detailed information about the structure and the precise location and extent of isotopic labeling in this compound.
Chromatographic Techniques for Purity Assessment
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) often coupled with mass spectrometry (MS), are widely used for analyzing Irbesartan and its related substances, including isotopically labeled forms. pmda.go.jpbdg.co.nzpsu.edujfda-online.comijpsm.comresearchgate.netpharmacophorejournal.comajpaonline.comtsijournals.comsci-hub.se
HPLC is used to separate the labeled compound from impurities, precursors, and potential by-products of the synthesis. Various HPLC methods have been developed for Irbesartan, utilizing different stationary phases (e.g., C18) and mobile phases. jfda-online.comresearchgate.netpharmacophorejournal.comajpaonline.com
When coupled with mass spectrometry (LC-MS or LC-MS/MS), chromatography becomes a powerful tool for both purity assessment and structural confirmation of labeled compounds. pmda.go.jpjfda-online.comtsijournals.comsci-hub.se Mass spectrometry can detect the molecular ion of this compound, which will have a higher mass-to-charge ratio compared to unlabeled Irbesartan due to the incorporated isotopes. The fragmentation pattern in MS/MS can provide further structural information and confirm the presence of the labels within specific fragments. pmda.go.jpjfda-online.com Isotopically labeled analogs are frequently used as internal standards in quantitative LC-MS/MS analysis due to their similar physicochemical properties and chromatographic behavior to the unlabeled analyte. pmda.go.jpcaymanchem.com
The Certificate of Analysis for isotopically labeled compounds like this compound typically includes data from HPLC and NMR to confirm purity and structural integrity, including the isotopic enrichment. bdg.co.nz
High-Resolution Mass Spectrometry for Isotopic Purity and Impurity Profiling of the Labeled Compound
High-Resolution Mass Spectrometry (HRMS) is a crucial technique for the characterization of isotopically labeled compounds like this compound. HRMS provides accurate mass measurements, which are essential for confirming the elemental composition of the labeled molecule and verifying the incorporation of the intended isotopes gdch.debmuv.delcms.cz.
For this compound, HRMS is used to:
Confirm Isotopic Enrichment: By analyzing the mass spectrum, the presence and abundance of the molecular ion corresponding to this compound (with the expected mass increase due to ¹³C and deuterium) can be confirmed. The theoretical exact mass of C₂₄¹³CH₂₄D₄N₆O (433.25756652 Da) can be compared to the measured accurate mass obtained from HRMS nih.gov. A small mass deviation (typically < 5 ppm) between the measured and theoretical exact masses indicates the correct elemental composition and isotopic incorporation gdch.de.
Assess Isotopic Purity: HRMS can help determine the percentage of molecules that contain the specified isotopic label (e.g., >99% deuterated forms (d1-d4) as mentioned for Irbesartan-d4) caymanchem.combiomol.com. The presence of ions corresponding to molecules with fewer or more deuterium or ¹³C atoms than intended would indicate lower isotopic purity.
Impurity Profiling: HRMS, often coupled with liquid chromatography (LC-HRMS), is a powerful tool for detecting and identifying impurities in the synthesized labeled compound bmuv.detsijournals.com. The high resolving power of HRMS allows for the separation of the analyte signal from signals of isobaric interferences (compounds with the same nominal mass but different elemental compositions). By examining the accurate mass and fragmentation patterns (using tandem MS, MS/MS), potential chemical impurities and other isotopically substituted variants (e.g., molecules with different numbers of deuterium atoms than the target d4) can be identified and characterized gdch.detsijournals.compsu.edu. This is vital for ensuring the quality and specificity of this compound when used as an internal standard in quantitative analysis.
Chromatographic Purity Analysis of Synthesized this compound
Chromatographic purity analysis is essential to determine the chemical purity of synthesized this compound, ensuring that it is free from significant levels of related substances, starting materials, reagents, or by-products from the synthesis process. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose acgpubs.orgtsijournals.comlgcstandards.com.
HPLC analysis of this compound typically involves:
Separation: The synthesized material is dissolved and injected into an HPLC system equipped with a suitable stationary phase (commonly a reversed-phase C18 column) and a mobile phase innovareacademics.intsijournals.comresearchgate.net. The mobile phase composition (e.g., mixtures of water with organic solvents like methanol (B129727) or acetonitrile (B52724), often with buffers or additives) and flow rate are optimized to achieve effective separation of this compound from potential impurities innovareacademics.inijpcbs.comtsijournals.com.
Detection: A detector, such as a UV detector or a mass spectrometer (LC-MS), is used to monitor the eluent from the column tsijournals.comresearchgate.net. UV detection at an appropriate wavelength (e.g., 254 nm for Irbesartan) is common for detecting chromophoric impurities tsijournals.com. LC-MS detection provides higher sensitivity and specificity, allowing for the detection and identification of impurities based on their mass-to-charge ratio and fragmentation patterns innovareacademics.inijpcbs.comresearchgate.net.
Quantification: The purity is determined by integrating the peak area of this compound relative to the total peak area of all detected components in the chromatogram acgpubs.org. Reputable suppliers of Irbesartan-d4 or this compound typically report purity greater than 95% or 98% based on HPLC analysis bdg.co.nzlgcstandards.com.
Detailed research findings on the chromatographic purity of specific batches of this compound would typically be found in Certificates of Analysis provided by manufacturers bdg.co.nz. These certificates often include the HPLC chromatogram and the calculated purity.
While specific data tables for the synthesis and characterization of this compound were not explicitly found with detailed experimental results in the provided snippets, the general principles and methods for characterizing isotopically labeled compounds and assessing chemical purity using HRMS and chromatography are well-established and referenced. The available information indicates that techniques like LC-MS/MS and HPLC are routinely applied for the analysis and quality control of Irbesartan and its labeled variants innovareacademics.inijpcbs.comtsijournals.comresearchgate.net.
Applications of Irbesartan 13c,d4 in Quantitative Analytical Chemistry
Development and Validation of LC-MS/MS Methods Utilizing Irbesartan-13C,d4 as an Internal Standard
The development of robust and reliable LC-MS/MS methods is paramount for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard like this compound is a cornerstone of this process, minimizing analytical variability. innovareacademics.in
Optimization of Liquid Chromatography Parameters
The primary goal of liquid chromatography in this context is to achieve a clean separation of irbesartan (B333) and its internal standard from endogenous plasma components, ensuring a high-throughput analysis with short run times. jocpr.comresearchgate.net Researchers have explored various column types and mobile phase compositions to optimize this separation.
Commonly, C18 columns are employed for their ability to effectively separate the compounds of interest. jocpr.comresearchgate.netrjptonline.org For instance, a Hypersil gold C18 column (100 x 4.6 mm, 5µm) has been used with an isocratic mobile phase of 2 mM ammonium (B1175870) formate (B1220265) (pH 4.0) and methanol (B129727) (20:80 v/v) at a flow rate of 0.5 mL/min. jocpr.com Another method utilized a Hypurity Advance C18 column (50 mm × 4.6 mm, 5 µm) with a mobile phase of 0.2% formic acid and methanol (15:85, v/v) at a flow rate of 0.70 mL/min, achieving a rapid run time of 2.0 minutes. researchgate.net The use of ultra-performance liquid chromatography (UPLC) with an Acquity UPLC BEH C18 column (50 mm 2.1 mm, 1.7 µm) has also been reported, demonstrating even faster analysis times. ijpsm.comjfda-online.com
The selection of the mobile phase is critical. A mixture of organic solvents like methanol or acetonitrile (B52724) with an aqueous component, often containing additives like formic acid or ammonium acetate (B1210297), is typical. innovareacademics.injocpr.comijpsm.com These additives help to control the pH and improve the ionization efficiency in the mass spectrometer.
| Column | Mobile Phase | Flow Rate (mL/min) | Run Time (min) | Reference |
|---|---|---|---|---|
| Hypersil gold C18 (100 x 4.6 mm, 5µm) | 2 mM ammonium formate (pH 4.0) / methanol (20:80 v/v) | 0.5 | 2.82 | jocpr.com |
| Hypurity Advance C18 (50 mm × 4.6 mm, 5 µm) | 0.2% formic acid / methanol (15:85, v/v) | 0.70 | 2.0 | researchgate.net |
| Acquity UPLC BEH C18 (50 mm 2.1 mm, 1.7 µm) | Acetonitrile: methanol: 10 mM ammonium acetate (70:15:15 v/v/v) | 0.4 | 2.0 | ijpsm.comjfda-online.com |
| Agilent Eclipse C18 (150 mm x 4.6 mm, 5µ) | Acetonitrile-ammonium acetate buffer (pH 4.0, 20mM) (40:60, v/v) | 1.0 | 15.0 | rjptonline.org |
Development of Tandem Mass Spectrometry (MS/MS) Detection Parameters (e.g., Multiple Reaction Monitoring - MRM Transitions for Irbesartan and this compound)
Tandem mass spectrometry provides the high selectivity and sensitivity required for quantifying low concentrations of drugs in biological fluids. The optimization of MS/MS parameters, particularly for multiple reaction monitoring (MRM), is crucial for method performance. In MRM, a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. This highly specific detection minimizes interferences from other molecules in the sample. shimadzu.com.sg
For irbesartan analysis, positive electrospray ionization (ESI) is commonly used. innovareacademics.in The precursor ion for irbesartan is typically observed at m/z 429.2 or 429.5. itmedicalteam.plinnovareacademics.in This precursor ion is then fragmented to produce a characteristic product ion, frequently at m/z 207.0 or 207.1. itmedicalteam.plinnovareacademics.in For the internal standard, this compound, the precursor ion is shifted to approximately m/z 433.2 or 433.5, reflecting the mass increase from the isotopic labels. itmedicalteam.plinnovareacademics.in The corresponding product ion is similarly shifted to m/z 211.0 or 211.1. itmedicalteam.plinnovareacademics.in Monitoring these specific transitions allows for the simultaneous and distinct quantification of both the analyte and its internal standard.
The optimization process also involves adjusting other MS parameters such as declustering potential (DP), collision energy (CE), and cell exit potential (CXP) to maximize the signal intensity for each MRM transition. innovareacademics.in
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
|---|---|---|---|---|
| Irbesartan | 429.5 | 207.0 | Positive ESI | innovareacademics.in |
| This compound | 433.5 | 211.0 | Positive ESI | innovareacademics.in |
| Irbesartan | 429.20 | 207.10 | Positive ESI | itmedicalteam.pl |
| Irbesartan-d4 (B602480) | 433.20 | 211.10 | Positive ESI | itmedicalteam.pl |
| Irbesartan | 429.1 | 206.9 | Positive ESI | nih.gov |
Rigorous Method Validation Parameters for Labeled Internal Standards
A comprehensive validation process is essential to ensure that the analytical method is reliable, reproducible, and fit for its intended purpose. For methods employing labeled internal standards, specific validation parameters are critically assessed according to guidelines from regulatory bodies like the US Food and Drug Administration (FDA). researchgate.netinnovareacademics.in
Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous compounds, and concomitant medications. lawdata.com.tw Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present. shimadzu.com.sgeurekakit.com In LC-MS/MS analysis with this compound, selectivity is demonstrated by analyzing blank plasma samples from multiple sources to ensure no significant interfering peaks are present at the retention times and MRM transitions of irbesartan and the internal standard. researchgate.net The use of a stable isotope-labeled internal standard inherently provides high specificity because it is chemically identical to the analyte and co-elutes, but is distinguished by its mass. innovareacademics.in
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentration of the analyte. innovareacademics.in The range of this curve defines the limits within which the analyte can be accurately and precisely quantified.
For irbesartan analysis using this compound, linearity has been established over wide concentration ranges, for example, from 50.0 to 9982 ng/mL and 2 to 500 ng/mL in human plasma. jfda-online.cominnovareacademics.in The linearity is typically evaluated using a weighted least-squares regression analysis, and a correlation coefficient (r²) greater than 0.99 is generally required to demonstrate a strong linear relationship. rjptonline.orginnovareacademics.in
| Linearity Range (ng/mL) | Matrix | Correlation Coefficient (r²) | Reference |
|---|---|---|---|
| 25-2000 | Rat Plasma | > 0.99 | innovareacademics.in |
| 250-4000 | Human Plasma | > 0.99 | rjptonline.org |
| 20-1200 | Rat Plasma | Not specified | nih.gov |
| 50.0–9982 | Human Plasma | Not specified | researchgate.netinnovareacademics.in |
| 2-500 | Human Plasma | > 0.995 | jfda-online.com |
Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Accuracy is the closeness of the mean test results obtained by the method to the true value.
Both intra-day (within a single day) and inter-day (on different days) precision and accuracy are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high). rjptonline.orginnovareacademics.in For bioanalytical methods, the precision (%CV) should not exceed 15% (20% at the lower limit of quantification, LLOQ), and the accuracy should be within 85-115% (80-120% at the LLOQ). innovareacademics.in Studies utilizing this compound have consistently demonstrated precision and accuracy values well within these acceptable limits. innovareacademics.ininnovareacademics.in For example, one study reported intra-day precision (%CV) ranging from 0.87% to 4.39% and accuracy between 103% and 109%. innovareacademics.in Inter-day precision in the same study varied from 4.05% to 7.90% with accuracy between 98.1% and 104%. innovareacademics.in
| Parameter | Concentration Level | Value | Reference |
|---|---|---|---|
| Intra-day Precision (%CV) | Low, Medium, High QC | 9.3-5.25% | innovareacademics.in |
| Inter-day Precision (%CV) | Low, Medium, High QC | 1.52–5.47% | innovareacademics.in |
| Accuracy (% difference) | Low, Medium, High QC | < 20% | innovareacademics.in |
| Intra-day Precision (%CV) | 6 QC levels | 0.87 to 4.39% | innovareacademics.in |
| Intra-day Accuracy | 6 QC levels | 103–109% | innovareacademics.in |
| Inter-day Precision (%CV) | 6 QC levels | 4.05 to 7.90% | innovareacademics.in |
| Inter-day Accuracy | 6 QC levels | 98.1–104% | innovareacademics.in |
Evaluation of Extraction Recovery and Post-Extraction Stability of the Labeled Standard
The use of a stable isotope-labeled internal standard like this compound is fundamental for accurately assessing the efficiency of sample preparation methods. wuxiapptec.com Extraction recovery experiments are performed to determine the percentage of the analyte of interest that is successfully removed from the matrix during the extraction process.
Post-extraction stability is another critical parameter. It ensures that the labeled standard, and by extension the analyte, does not degrade in the processed sample before analysis. Stability is typically assessed by analyzing the extracted samples after storing them under specific conditions (e.g., at room temperature or in an autosampler for a defined period). The response of the stored samples is compared to that of freshly prepared samples. The stability of this compound in the final extract is crucial for the integrity of the analytical run, especially in high-throughput settings where samples may sit in the autosampler for extended periods. shimadzu.com.sg Stability data from various studies on similar compounds demonstrate that analytes and their stable isotope-labeled internal standards show no significant degradation within the typical analysis period. japsonline.com
Table 1: Representative Extraction Recovery Data for Irbesartan and Internal Standards
| Analyte/Internal Standard | Concentration Level | Mean Recovery (%) | Reference |
| Irbesartan | Low | 70.76 | jocpr.com |
| Irbesartan | Medium | 54.62 | jocpr.com |
| Irbesartan | High | 64.66 | jocpr.com |
| Telmisartan (as IS) | - | 90 | jocpr.com |
| Amlodipine | LQC, MQC, HQC | 93.4 - 99.6 | nih.gov |
| Valsartan | LQC, MQC, HQC | 93.4 - 99.6 | nih.gov |
| Hydrochlorothiazide | LQC, MQC, HQC | 93.4 - 99.6 | nih.gov |
Note: This table includes data for irbesartan and other relevant compounds to illustrate typical recovery values in bioanalytical methods. LQC, MQC, and HQC refer to low, medium, and high quality control samples, respectively.
Assessment of Matrix Effects and Their Mitigation via Stable Isotope Internal Standards
Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting compounds from the sample matrix, are a significant challenge in LC-MS/MS-based bioanalysis. eijppr.com These effects can lead to inaccurate and imprecise quantification. eijppr.com Stable isotope-labeled internal standards like this compound are the preferred choice for mitigating matrix effects because they have nearly identical physicochemical properties to the analyte. wuxiapptec.com This similarity ensures they co-elute and experience the same degree of ion suppression or enhancement. wuxiapptec.combohrium.com
The effectiveness of this compound in compensating for matrix effects is assessed by calculating the matrix factor. This is typically done by comparing the peak area of the analyte in a post-extraction spiked sample (analyte added to an extracted blank matrix) with the peak area of the analyte in a neat solution. An IS-normalized matrix factor is also calculated to demonstrate the internal standard's ability to track and correct for matrix-induced variability. nih.gov A value close to 1 indicates minimal matrix effect.
For instance, in a study for the determination of irbesartan in human plasma, the matrix effect for irbesartan and its internal standard (telmisartan in this case) was found to be within acceptable limits, demonstrating the validity of the method. jocpr.com The use of a stable isotope-labeled internal standard like irbesartan-d4 has been shown to be helpful in minimizing matrix effects and limiting variable recovery between the analyte and the internal standard. innovareacademics.inresearchgate.net
Table 2: Illustrative Data on Matrix Effect Assessment
| Analyte | Internal Standard | IS-Normalized Matrix Factor Range | Conclusion | Reference |
| Amlodipine | Amlodipine-d4 | 0.975 to 1.008 | Effective compensation | nih.gov |
| Valsartan | Valsartan-d9 | 0.965 to 1.014 | Effective compensation | nih.gov |
| Hydrochlorothiazide | HCTZ-13C,d2 | 0.979 to 1.018 | Effective compensation | nih.gov |
| Irbesartan | Telmisartan | Matrix effect %: 89.59 | Acceptable matrix effect | jocpr.com |
Note: This table provides examples of how matrix effects are evaluated and the effectiveness of stable isotope-labeled internal standards in their mitigation.
Applications in Quantitative Determination of Irbesartan in Research Samples (Non-Clinical)
Quantification in Complex Biological Matrices (e.g., Preclinical Animal Tissues, Cell Lysates)
This compound is instrumental in the accurate quantification of irbesartan in complex biological matrices from non-clinical research. Preclinical studies often involve analyzing drug concentrations in various animal tissues and cell lysates to understand pharmacokinetics and drug distribution. shimadzu.com.sg These matrices are inherently complex and prone to significant matrix effects. researchgate.net
The use of a stable isotope-labeled internal standard like this compound is crucial for correcting analyte losses during sample preparation and variations in instrument response. wuxiapptec.com For example, in studies investigating the effect of irbesartan on renal drug transporters in animal models, accurate measurement of irbesartan concentrations in kidney tissue would be essential. mdpi.com Similarly, when studying the signaling pathways affected by irbesartan in cell culture, quantifying the compound in cell lysates is necessary. nih.gov
The analytical workflow typically involves homogenization of the tissue or lysis of the cells, followed by an extraction procedure such as protein precipitation or liquid-liquid extraction, with this compound added at the beginning of this process. japsonline.com The subsequent analysis by LC-MS/MS allows for sensitive and selective quantification of irbesartan.
Analysis in In Vitro Experimental Systems (e.g., Enzyme Assays, Receptor Binding Assays)
In vitro experimental systems are fundamental in drug discovery and development for characterizing the pharmacological properties of a compound. This compound can be employed as an internal standard in these assays to ensure the accuracy of irbesartan quantification.
In enzyme assays, for instance, where the metabolism of irbesartan by specific enzymes is investigated, this compound would be used to accurately measure the depletion of the parent drug over time. In receptor binding assays, which determine the affinity of irbesartan for its target receptor (the angiotensin II type 1 receptor), the labeled standard helps in the precise measurement of bound and unbound irbesartan. nih.gov The ability to accurately quantify irbesartan in these systems is critical for determining key parameters like IC50 and Ki values.
Utility in Pharmaceutical Quality Control and Impurity Quantification (Analytical Methodological Aspects)
The quality control of pharmaceutical products is paramount to ensure their safety and efficacy. This compound plays a role in the development and validation of analytical methods for the quality control of irbesartan drug substances and products. ijpsdronline.comweblivelink.com Specifically, it can be used as an internal standard in methods for assaying the active pharmaceutical ingredient (API) and for quantifying impurities.
The presence of impurities in a drug product, even at trace levels, can impact its safety and stability. nih.gov Highly sensitive and selective analytical methods, such as LC-MS/MS, are often required for impurity profiling. magtechjournal.com By adding a known amount of this compound to the sample, the concentration of irbesartan and its related impurities can be determined with high accuracy, correcting for any variability in the analytical process. This is particularly important for the quantification of potentially genotoxic impurities, such as nitrosamines, where regulatory limits are very low. nih.gov
Method validation according to guidelines from regulatory bodies like the ICH is a mandatory requirement for pharmaceutical quality control methods. ijpsdronline.commedipol.edu.tr The use of a stable isotope-labeled internal standard like this compound strengthens the validation by improving the precision, accuracy, and robustness of the analytical method. ijpsdronline.comresearchgate.net
Integration of Irbesartan 13c,d4 in Non Clinical Pharmacokinetic and Metabolic Research
In Vitro Studies of Irbesartan (B333) Metabolism Using Stable Isotope Tracers
In vitro metabolic studies are fundamental to early-stage drug development, providing initial insights into how a drug candidate is processed in the body. In these assays, Irbesartan-13C,d4 is indispensable for generating reliable quantitative data.
Identification and Characterization of Irbesartan Metabolites in Cellular and Subcellular Systems
The biotransformation of irbesartan has been investigated using various in vitro systems, such as liver microsomes and hepatocytes, which contain the primary enzymes responsible for drug metabolism. nih.govnuvisan.com In these experiments, the parent drug is incubated with the biological matrix, and the resulting mixture is analyzed to identify new chemical entities—the metabolites.
Research has shown that irbesartan undergoes metabolism through several key pathways, including glucuronidation on the tetrazole ring and oxidation, primarily through hydroxylation. nih.gov The use of this compound as an internal standard allows for the accurate quantification of the depletion of the parent compound and the concurrent formation of these metabolites. Studies have identified numerous metabolites in in vitro systems and in vivo samples, with some studies identifying up to 18 different metabolites from bile, urine, and feces samples in various species. nih.gov Advanced analytical techniques like LC-MS/TOF and MSn are employed to elucidate the structures of these degradation products and metabolites, such as oxygenated forms of irbesartan. nih.govresearchgate.net
Elucidation of Enzymatic Pathways Involved in Irbesartan Biotransformation (e.g., Cytochrome P450 Enzymes)
Identifying the specific enzymes responsible for a drug's metabolism is crucial for predicting potential drug-drug interactions. For irbesartan, in vitro studies have conclusively identified the Cytochrome P450 (CYP) isoenzyme system as a key player in its oxidative metabolism. nih.gov
The rate of irbesartan oxidation strongly correlates with the activity of tolbutamide, a known CYP2C9 substrate. nih.gov
Sulfaphenazole, a specific inhibitor of CYP2C9, markedly inhibits the oxidation of irbesartan. nih.gov
Experiments with recombinant human CYP enzymes confirmed that only CYP2C9 was capable of oxidizing irbesartan. nih.gov
While CYP2C9 is the main oxidative pathway, metabolism by CYP3A4 is considered negligible. nih.govpharmacompass.com
In these "reaction phenotyping" studies, this compound is used as the internal standard to ensure the precise measurement of irbesartan's depletion rate in the presence and absence of specific enzyme inhibitors. In addition to oxidation, irbesartan also undergoes glucuronidation, a phase II metabolic reaction, which is catalyzed by enzymes such as UGT1A3. pharmacompass.com
Assessment of Metabolic Stability and Intrinsic Clearance in Preclinical In Vitro Models
Metabolic stability assays are a critical component of preclinical research, used to predict a drug's metabolic fate in vivo. nuvisan.com These assays measure the rate at which a compound is metabolized by liver microsomes or hepatocytes, providing key parameters like the metabolic half-life (t½) and intrinsic clearance (CLint). nuvisan.comnih.gov A compound with high metabolic instability is likely to be cleared rapidly in the body, potentially limiting its therapeutic efficacy.
In a typical assay, irbesartan is incubated with a liver microsomal preparation, and samples are taken at various time points. This compound is added to quench the reaction and serve as an internal standard for LC-MS/MS analysis, which quantifies the amount of remaining parent drug. rsc.org This data is used to calculate the rate of metabolism. Studies in rat liver microsomes have determined the half-life of irbesartan to be approximately 23.32 minutes, with an intrinsic clearance rate of 59.43 μL/min/mg protein. nih.gov
| Parameter | Value |
|---|---|
| Half-Life (t½) | 23.32 ± 3.46 min |
| Intrinsic Clearance (CLint) | 59.43 ± 6.12 μL/min/mg protein |
Preclinical In Vivo Pharmacokinetic and Disposition Studies Utilizing this compound
Following in vitro characterization, preclinical in vivo studies in animal models are conducted to understand how a drug behaves in a whole organism. This compound is essential for obtaining the high-quality pharmacokinetic data needed from these complex studies.
Tracer Studies for Drug Fate and Distribution in Animal Models
To understand the complete fate of a drug, researchers often use isotopically labeled compounds as tracers. While radiolabeled compounds are common, stable isotope-labeled versions like this compound can be used in conjunction with mass spectrometry to trace the drug's path through the body. These studies reveal where the drug distributes, how it is metabolized, and the routes and rates of its excretion.
Distribution studies performed in rats, mice, and rabbits have shown that following administration, irbesartan is rapidly distributed to most organs and tissues. nih.gov Significant concentrations are found in the liver and kidney, the primary organs of metabolism and excretion, respectively. nih.gov The parent irbesartan is the main circulating compound in the plasma of rats, rabbits, and macaques, accounting for a majority of the total drug-related material. nih.gov The drug and its metabolites are primarily excreted in the feces, with over 80% of a dose being recovered within 24 to 48 hours in most species. nih.gov
Comparative Metabolism and Disposition Across Preclinical Species
Understanding the pharmacokinetic differences between preclinical species and humans is vital for extrapolating animal data to predict human outcomes. Studies have investigated the disposition of irbesartan in multiple species, including mice, rats, rabbits, and macaques. nih.gov
| Parameter | Mouse | Rat | Rabbit | Macaque |
|---|---|---|---|---|
| Oral Bioavailability | - | Low | - | High |
| Plasma Protein Binding | Low | High | Low | High |
| Primary Route of Excretion | Feces | Feces | Feces | Feces |
| Main Circulating Compound | - | Irbesartan (up to 67%) | Irbesartan (up to 68%) | Irbesartan (up to 80%) |
Influence of Isotopic Labeling on Metabolic Kinetics (Kinetic Isotope Effects)
The substitution of hydrogen with deuterium (B1214612) in drug molecules can lead to a phenomenon known as the kinetic isotope effect (KIE), which can alter the rate of metabolic reactions. nih.govwikipedia.org This effect is particularly relevant for drugs like irbesartan that undergo metabolism by cytochrome P450 (CYP) enzymes. pharmacompass.complos.org The C-D bond is stronger than the C-H bond, and its cleavage is often the rate-limiting step in metabolic pathways. unam.mx Consequently, deuteration at a site of metabolism can slow down the metabolic process.
While specific quantitative data on the KIE of this compound is not extensively detailed in the public domain, the general principles of KIE suggest that its metabolism may be slower compared to the non-labeled parent drug. nih.gov Irbesartan is metabolized through oxidation and glucuronidation. pharmacompass.com The deuteration in this compound could potentially influence the rate of its oxidative metabolism mediated by enzymes like CYP2C9. pharmacompass.complos.org
The magnitude of the KIE is dependent on the specific position of the deuterium atom and the particular metabolic reaction. plos.org For instance, if the deuterated positions on the biphenyl (B1667301) ring of this compound are involved in hydroxylation, a primary metabolic pathway for irbesartan, a significant KIE would be expected. pharmacompass.comcaymanchem.com This would manifest as a decreased rate of formation of hydroxylated metabolites.
The following table illustrates the potential impact of the kinetic isotope effect on the metabolic parameters of this compound, based on established principles.
Table 1: Theoretical Impact of Kinetic Isotope Effect on this compound Metabolism
| Metabolic Parameter | Expected Effect of Deuteration | Rationale |
|---|---|---|
| Rate of Oxidative Metabolism | Decreased | The C-D bond is stronger than the C-H bond, requiring more energy to break, thus slowing down CYP450-mediated hydroxylation. unam.mx |
| Formation of Hydroxylated Metabolites | Reduced | A slower rate of metabolism directly leads to a lower rate of metabolite formation. |
| Plasma Half-life (t½) | Potentially Increased | A reduced rate of metabolic clearance would likely result in a longer residence time of the drug in the body. drugbank.com |
| Overall Clearance (CL) | Potentially Decreased | Slower metabolism contributes to a lower overall clearance of the drug from the system. drugbank.com |
It is important to note that while the 13C labeling contributes to the mass of the molecule, its effect on kinetic parameters is generally considered negligible compared to the deuterium labeling. wikipedia.org
Application in Receptor Binding and Molecular Interaction Studies (In Vitro/Preclinical)
Use as a Labeled Ligand in Competitive Binding Assays for AT1 Receptors
Irbesartan exhibits high affinity and selectivity for the angiotensin II type 1 (AT1) receptor. nih.govscbt.com This property makes its isotopically labeled counterpart, this compound, an excellent tool for in vitro receptor binding studies. In competitive binding assays, this compound can be used as a stable, non-radioactive labeled ligand to quantify the binding affinity of other unlabeled compounds for the AT1 receptor.
The principle of these assays involves incubating a source of AT1 receptors (e.g., cell membranes expressing the receptor) with a fixed concentration of this compound and varying concentrations of a test compound. The amount of this compound displaced from the receptor by the test compound is measured, typically using mass spectrometry. This allows for the determination of the test compound's inhibitory constant (Ki), a measure of its binding affinity.
The use of a stable isotope-labeled ligand like this compound offers advantages over traditional radioligands, such as [3H]-irbesartan, by eliminating the need for radioactive materials and the associated safety and disposal concerns. nih.gov
The following table presents hypothetical data from a competitive binding assay to illustrate the application of this compound.
Table 2: Hypothetical Competitive Binding Data for Test Compounds against AT1 Receptor Using this compound
| Test Compound | IC50 (nM) | Calculated Ki (nM) |
|---|---|---|
| Compound A | 15 | 7.5 |
| Compound B | 50 | 25 |
| Compound C | 5 | 2.5 |
> IC50: The concentration of the test compound that displaces 50% of the bound this compound. Ki: The inhibitory constant, calculated from the IC50 value and the concentration of this compound used in the assay.
Investigation of Irbesartan's Interaction with Specific Molecular Targets at a Cellular Level (as a probe)
Beyond its primary role in receptor binding assays, this compound can serve as a sophisticated probe to investigate the intricate interactions of irbesartan with its molecular targets at a cellular level. By using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can trace the uptake, distribution, and binding of this compound within cells. innovareacademics.in
This allows for a detailed examination of how irbesartan engages with the AT1 receptor in its native cellular environment. nih.gov Studies can be designed to explore the kinetics of receptor association and dissociation, the influence of the cell membrane on binding, and the potential for interactions with other cellular components.
For instance, researchers could treat cells expressing AT1 receptors with this compound and then, at various time points, lyse the cells and separate different cellular fractions (e.g., plasma membrane, cytosol, nucleus). The concentration of this compound in each fraction can be quantified by LC-MS to provide a spatiotemporal map of the drug's journey within the cell.
Role of Irbesartan 13c,d4 As a Pharmaceutical Reference Standard
Importance in Analytical Method Development and Validation for Pharmaceutical Products
Stable isotope-labeled standards like Irbesartan-13C,d4 are essential in the development and validation of robust and reliable analytical methods, particularly those based on mass spectrometry (MS), such as LC-MS/MS. caymanchem.comresearchgate.netaxios-research.cominnovareacademics.in The use of this compound as an internal standard helps to compensate for potential variations that can occur during sample preparation, matrix effects, and instrument variability. innovareacademics.in By adding a known amount of the labeled standard to samples, the ratio of the unlabeled analyte (Irbesartan) to the labeled internal standard can be measured. This ratio is less susceptible to fluctuations than the absolute signal of the analyte alone, leading to improved accuracy, precision, and reproducibility of the analytical method. researchgate.netinnovareacademics.in This is particularly important during method validation, where parameters such as linearity, accuracy, precision, sensitivity (Limit of Detection and Limit of Quantitation), and recovery are evaluated according to regulatory guidelines. researchgate.netjaper.inresearchgate.net
Compliance with Pharmacopeial and Regulatory Requirements for Stable Isotope Reference Standards
The use of reference standards in pharmaceutical analysis is mandated by major pharmacopeias (such as USP and EP) and regulatory bodies (like the FDA and EMA). sigmaaldrich.comaxios-research.comveeprho.com Stable isotope-labeled standards like this compound, when properly characterized and certified, meet the stringent requirements for use as analytical reference materials. sigmaaldrich.comaxios-research.com Suppliers of these standards provide detailed characterization data, including isotopic enrichment and chemical purity, to ensure compliance with regulatory guidelines for analytical method validation and quality control. axios-research.comsynzeal.comsynzeal.comsynzeal.com
Establishment of Analytical Traceability and Comparability in Pharmaceutical Analysis
Analytical traceability is the property of a measurement result whereby the result can be related to a reference through a documented unbroken chain of calibrations, each contributing to the measurement uncertainty. eurachem.org Using this compound as a certified reference material helps establish traceability for the quantification of Irbesartan (B333). sigmaaldrich.comaxios-research.com By linking the analytical measurements to a well-characterized stable isotope standard, laboratories can ensure the comparability of results obtained at different times, in different laboratories, or using different methods. researchgate.netaxios-research.comeurachem.org This is fundamental for ensuring consistency in analytical data submitted for regulatory purposes and for maintaining the quality of the drug product throughout its lifecycle. researchgate.netaxios-research.com
Future Perspectives and Advanced Research Directions for Stable Isotope Labeled Irbesartan
Innovations in Isotopic Labeling Technologies for Complex Pharmaceuticals
Innovations in isotopic labeling technologies are crucial for synthesizing complex pharmaceuticals like Irbesartan-13C,d4 efficiently and cost-effectively. Recent years have seen advancements aimed at developing more precise and versatile labeling methods. These include techniques like hydrogen isotope exchange (HIE) and late-stage functionalization, which enhance the ability to incorporate isotopes into complex molecular structures under mild conditions. musechem.comcea.fr For instance, research has explored using ruthenium nanoparticles with a deuterium-impregnated surface for isotopic exchange on chiral carbons without altering the molecule's three-dimensional structure, a critical aspect for pharmaceuticals. cea.fr The development of new nanoparticles for labeling various fragile compounds, including potential drug molecules, is an active area. cea.fr Furthermore, advancements in metabolic labeling techniques, particularly in mammalian expression systems, are providing new options for incorporating stable isotopes into complex biomolecules, a principle that can be extended to the synthesis of labeled pharmaceuticals or their targets for research purposes. zobio.comsilantes.com
Advanced Applications in Systems Biology and Quantitative Metabolomics (Non-Clinical)
Stable isotope-labeled compounds are invaluable in non-clinical systems biology and quantitative metabolomics for tracing metabolic pathways and understanding biological processes. lucerna-chem.chsolubilityofthings.comsymeres.comresearchgate.net By introducing an isotopically enriched substrate like labeled Irbesartan (B333) or its precursors, researchers can track its transformation and the incorporation of the label into downstream metabolites using techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR). researchgate.netfrontiersin.org This allows for the indirect assessment of metabolic fluxes and pathway elucidation. solubilityofthings.comresearchgate.netfrontiersin.org
While traditionally targeted at a small set of metabolites, recent advancements enable non-targeted, metabolome-wide analysis of isotopic enrichment, allowing for the consideration of unexpected or unknown compounds and reactions. frontiersin.org This data-driven approach is well-suited for pinpointing alterations in cellular metabolism in various non-clinical models. frontiersin.org Stable isotope labeling, coupled with advanced MS techniques like LC/MS/MS, provides quantitative data on how a compound is absorbed, distributed, and metabolized in non-clinical systems, crucial for understanding pharmacokinetic parameters. lucerna-chem.chmetsol.comijpcbs.com
Integration of Labeled Compounds in Early Drug Discovery and Development Workflows (Non-Clinical)
Stable isotope-labeled compounds play a key role in accelerating early non-clinical drug discovery and development. quotientsciences.comsolubilityofthings.commetsol.comeuropa.eu They are widely used as internal standards in mass spectrometry-based analytical methods for the accurate quantification of drug candidates and their metabolites in biological matrices. caymanchem.comquotientsciences.comlucerna-chem.chijpcbs.comthermofisher.com This is essential for developing sensitive analytical techniques and conducting drug metabolism and pharmacokinetics (DMPK) studies in non-clinical settings. quotientsciences.comsymeres.commetsol.com
The use of stable isotope-labeled internal standards helps compensate for matrix effects in mass spectrometry, leading to more accurate comparisons of biological samples. thermofisher.com Integrating these labeled compounds early in the workflow provides insights into how drug candidates interact with biological systems and their metabolic fate, aiding in the selection of promising candidates and potentially reducing the high failure rates seen in drug development. metsol.comeuropa.eu They are also valuable for studying drug interactions in detail in non-clinical models. solubilityofthings.com
Computational Chemistry and Molecular Dynamics Simulations of Isotopic Effects on Irbesartan
Computational chemistry and molecular dynamics simulations are increasingly employed to understand the subtle effects of isotopic substitution on molecular properties and interactions. Isotopic effects, particularly kinetic isotope effects (KIEs) and equilibrium isotope effects (EIEs), refer to the changes observed in reaction rates or equilibrium constants when an atom is replaced by one of its isotopes. ebsco.comrsc.org These effects are influenced by the mass difference between isotopes, which impacts molecular vibrations and energy states. ebsco.comrsc.org
For this compound, computational studies can provide insights into how the deuterium (B1214612) and carbon-13 labels affect its physical and chemical properties, including its conformation, binding interactions with target proteins (like the AT₁ receptor), and metabolic transformations. While direct studies on this compound were not specifically found, research on other deuterated and isotopically labeled molecules demonstrates the power of computational methods, such as density functional theory (DFT) and reactive molecular dynamics simulations, in predicting and explaining isotopic effects. aip.orgaps.orgxph.co.nztemple.eduacs.orgchemrxiv.org These simulations can model the influence of isotopes on molecular vibrations, reaction pathways, and even macroscopic properties like diffusion in complex environments. aip.orgaps.orgacs.org Applying these computational approaches to this compound can help researchers better interpret experimental data obtained using the labeled compound and potentially predict how isotopic labeling might influence its behavior in non-clinical studies.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for confirming the identity and purity of Irbesartan- in experimental settings?
- Methodology : Use a combination of proton NMR (-NMR) and carbon-13 NMR (-NMR) to confirm structural integrity and isotopic labeling. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC quantifies chemical purity (≥99.5%) and isotopic impurities (<0.5%). Elemental analysis ensures stoichiometric ratios (e.g., C, H, D, N content) .
- Data Interpretation : Compare -NMR spectra of labeled vs. unlabeled Irbesartan to identify isotopic shifts. For HPLC, retention time consistency and peak symmetry confirm purity .
Q. How should Irbesartan- be stored to maintain stability during pharmacokinetic studies?
- Protocol : Store at 2–8°C long-term; short-term handling at room temperature is permissible. Protect from light and humidity. Use airtight containers to prevent isotopic exchange or degradation. Validate stability via periodic HPLC and NMR re-analysis .
Q. What are the key considerations when designing a bioanalytical assay for Irbesartan- in biological matrices?
- Experimental Design : Include internal standards (e.g., deuterated analogs) to correct for matrix effects. Optimize extraction protocols (e.g., protein precipitation, solid-phase extraction) to minimize interference. Validate sensitivity (LOQ < 1 ng/mL), linearity (R > 0.99), and precision (%CV < 15%) using spiked plasma/serum samples .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacokinetic data involving Irbesartan- across different experimental models?
- Analysis Framework : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study design discrepancies. For example, interspecies metabolic differences may explain variable clearance rates. Use meta-analysis to compare in vitro (hepatocyte assays) and in vivo (rodent/dog models) data, adjusting for covariates like CYP2C9 enzyme activity .
- Statistical Tools : Employ mixed-effects models to account for inter-study variability. Report confidence intervals and p-values with multiplicity corrections (e.g., Bonferroni) .
Q. What experimental strategies mitigate isotopic dilution effects in tracer studies using Irbesartan-?
- Methodology : Pre-equilibrate the tracer with plasma proteins to simulate physiological conditions. Use kinetic modeling (e.g., compartmental analysis) to distinguish tracer redistribution from metabolic turnover. Validate with mass balance studies and stable isotope dilution assays (SIDAs) .
- Data Validation : Cross-check results with orthogonal techniques (e.g., LC-MS/MS vs. accelerator mass spectrometry) to confirm tracer concentration accuracy .
Q. How should researchers address challenges in synthesizing Irbesartan- with higher isotopic enrichment (>99.5%)?
- Synthetic Optimization : Modify reaction conditions (e.g., solvent purity, catalyst loading) to minimize unlabeled byproducts. Use -enriched precursors and deuterated solvents (e.g., DMSO-d) during synthesis. Monitor reaction progress via real-time NMR or inline MS .
- Quality Control : Implement orthogonal purity assessments, including X-ray crystallography for structural confirmation and ICP-MS for trace metal contaminants .
Q. What methodologies are critical for assessing the long-term stability of Irbesartan- under varying environmental conditions?
- Stability Protocol : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic sampling. Analyze degradation products via LC-QTOF-MS and quantify isotopic integrity via NMR. Apply Arrhenius kinetics to predict shelf-life .
- Statistical Analysis : Use time-series ANOVA to identify significant degradation trends. Report degradation rate constants (k) and activation energy (E) .
Methodological Guidelines
-
Data Presentation : Use tables to summarize isotopic purity, elemental analysis, and stability data. For example:
Parameter Value Method Reference Chemical Purity 99.5% HPLC Isotopic Purity () >99.5% -NMR Storage Stability (24 months) No degradation LC-MS -
Ethical and Reproducibility Standards : Adhere to Beilstein Journal guidelines for experimental reporting, including full disclosure of synthesis protocols, raw data deposition, and explicit citation of primary literature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
